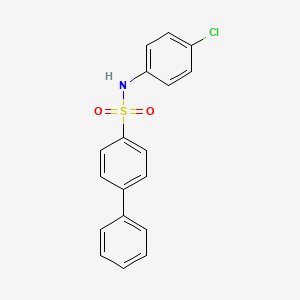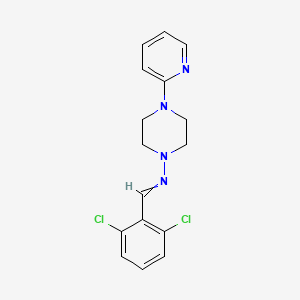
N-(4-chlorophenyl)-4-biphenylsulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-biphenylsulfonamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as CBPS, and it has been shown to have a wide range of applications in scientific research.
Mecanismo De Acción
The mechanism of action of CBPS is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. CBPS has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins. CBPS has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CBPS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. CBPS has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, CBPS has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBPS has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. CBPS is also relatively non-toxic, which makes it suitable for use in cell culture and animal studies. However, CBPS does have some limitations. It is relatively insoluble in water, which can make it difficult to use in certain experiments. In addition, CBPS has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are a number of future directions for research on CBPS. One area of research is the development of new synthetic methods for CBPS that are more efficient and cost-effective. Another area of research is the development of new therapeutic applications for CBPS, particularly in the treatment of neurodegenerative diseases. Finally, there is a need for further studies on the mechanism of action of CBPS, particularly with regard to its effects on gene expression and protein activity.
Conclusion:
In conclusion, CBPS is a chemical compound that has a wide range of applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, and it has potential therapeutic applications in the treatment of neurodegenerative diseases. While CBPS has some limitations, it is a promising compound that warrants further research.
Métodos De Síntesis
The synthesis method for CBPS involves the reaction of 4-chloroaniline with biphenylsulfonyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography to yield pure CBPS.
Aplicaciones Científicas De Investigación
CBPS has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. CBPS has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S/c19-16-8-10-17(11-9-16)20-23(21,22)18-12-6-15(7-13-18)14-4-2-1-3-5-14/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJKUGMLMVFKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-phenylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide](/img/structure/B5690611.png)
![2-[4-(methylsulfonyl)phenyl]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5690619.png)
![[3-(2-methoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methanol](/img/structure/B5690622.png)
![ethyl 1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidine-4-carboxylate](/img/structure/B5690635.png)
![3-{2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5690653.png)
![N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5690655.png)
![1-amino-N-[rel-(3R,4S)-4-isopropyl-1-(2-pyrimidinyl)-3-pyrrolidinyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5690661.png)

![rel-(3R,4S)-1-{2-[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(5-methyl-2-furyl)-3-pyrrolidinamine dihydrochloride](/img/structure/B5690697.png)
![2-{2-[(5-ethyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-6-phenylpyridazin-3(2H)-one](/img/structure/B5690702.png)
![4-[(benzyloxy)carbonyl]phenyl 2-furoate](/img/structure/B5690706.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one](/img/structure/B5690707.png)
![4-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-4-methylpyrrolidin-2-one](/img/structure/B5690710.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5690713.png)